3,5-Dimethyl-4-isopropoxyphenylboronic acid
Overview
Description
3,5-Dimethyl-4-isopropoxyphenylboronic acid: is an organoboron compound with the molecular formula C11H17BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with two methyl groups and an isopropoxy group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Biochemical Analysis
Biochemical Properties
3,5-Dimethyl-4-isopropoxyphenylboronic acid plays a crucial role in various biochemical reactions. It is known to interact with enzymes and proteins that contain hydroxyl or amino groups, forming reversible covalent bonds. This interaction is particularly important in the inhibition of serine proteases, where the boronic acid moiety forms a tetrahedral adduct with the serine residue in the active site of the enzyme . Additionally, this compound can interact with other biomolecules such as nucleotides and carbohydrates, influencing their stability and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism . In particular, it can inhibit the activity of certain kinases involved in cell proliferation and survival, thereby affecting cell growth and apoptosis. Furthermore, this compound can impact the cellular redox state by interacting with antioxidant enzymes, potentially leading to oxidative stress under certain conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . This compound can also bind to transcription factors, altering their ability to regulate gene expression. Additionally, this compound can modulate the activity of signaling molecules such as small GTPases, influencing various cellular processes including cytoskeletal dynamics and vesicle trafficking.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are critical for its application in research. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and the corresponding phenol . Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in cell cycle progression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interaction with critical metabolic enzymes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes that catalyze oxidation-reduction reactions . This compound can act as a substrate for boronic acid dehydrogenases, leading to the formation of boronic esters and other metabolites. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle, thereby affecting overall cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via boronic acid transporters, where it can accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by its affinity for different binding proteins, which can affect its localization and bioavailability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound within these organelles can influence its ability to modulate enzyme activity and cellular processes, thereby affecting overall cell function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-isopropoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-dimethyl-4-isopropoxyphenyl halide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar borylation reactions but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-4-isopropoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Esterification: The boronic acid can react with diols to form boronate esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and an inert atmosphere (e.g., nitrogen or argon).
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in an aqueous or organic solvent.
Esterification: Diols (e.g., ethylene glycol) in the presence of a dehydrating agent (e.g., molecular sieves).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols.
Esterification: Boronate esters.
Scientific Research Applications
Chemistry: 3,5-Dimethyl-4-isopropoxyphenylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them valuable tools in drug discovery .
Industry: In the industrial sector, boronic acids are used in the production of polymers and as intermediates in the synthesis of fine chemicals. Their ability to form stable boronate esters makes them useful in the development of sensors and materials for electronic applications .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-isopropoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 3,5-Dimethylphenylboronic acid
- 4-Isopropoxyphenylboronic acid
- 3,5-Dimethoxyphenylboronic acid
Uniqueness: 3,5-Dimethyl-4-isopropoxyphenylboronic acid is unique due to the presence of both methyl and isopropoxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions. The isopropoxy group, in particular, can provide steric hindrance and electronic effects that differentiate it from other boronic acids .
Properties
IUPAC Name |
(3,5-dimethyl-4-propan-2-yloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-7(2)15-11-8(3)5-10(12(13)14)6-9(11)4/h5-7,13-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESNXDCMAFEMMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OC(C)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584428 | |
Record name | {3,5-Dimethyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-16-4 | |
Record name | B-[3,5-Dimethyl-4-(1-methylethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3,5-Dimethyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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